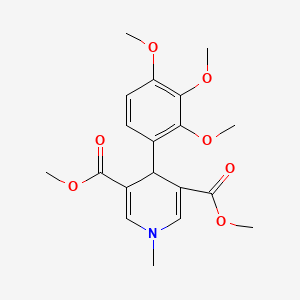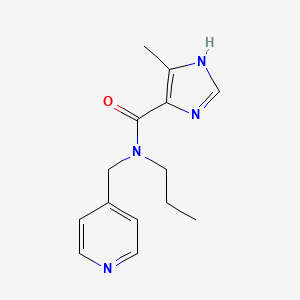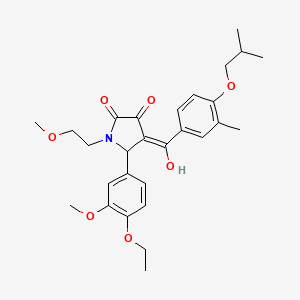![molecular formula C14H13F2N3O2 B5363331 N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, also known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), is a novel tool used in scientific research. It is a genetically engineered receptor that can be activated by a specific synthetic ligand, allowing researchers to selectively manipulate specific neurons in the brain.
Mecanismo De Acción
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide are activated by a synthetic ligand, which binds specifically to the receptor. Once activated, the receptor triggers a cascade of intracellular signaling pathways, leading to the desired physiological effect. The specificity of this compound allows researchers to selectively activate or inhibit specific neurons, providing a powerful tool for studying brain function.
Biochemical and Physiological Effects
This compound have a variety of biochemical and physiological effects, depending on the specific receptor and ligand used. They can be used to activate or inhibit specific neurons, alter neurotransmitter release, and modulate synaptic plasticity. This compound can also be used to study the role of specific neurons in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide have several advantages for lab experiments. They are highly specific and can be used to selectively manipulate specific neurons, allowing for precise control over experimental conditions. This compound are also reversible, allowing researchers to turn them on and off as needed. However, there are also limitations to using this compound. They can be difficult to target to specific neurons, and the synthetic ligand used to activate them can have off-target effects.
Direcciones Futuras
There are many future directions for research on N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide. One area of interest is the development of new ligands that can activate or inhibit this compound with greater specificity and potency. Another area of research is the development of new viral vectors that can more efficiently target specific neurons. Finally, researchers are interested in using this compound to develop new treatments for neurological disorders, such as Parkinson's disease and depression.
Conclusion
This compound are a powerful tool for scientific research, particularly in the field of neuroscience. They allow researchers to selectively manipulate specific neurons, providing a powerful tool for studying brain function. While there are limitations to using this compound, their specificity and reversibility make them an important tool for studying brain function and developing new treatments for neurological disorders.
Métodos De Síntesis
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide are created through a process of genetic engineering. The gene encoding for the receptor is modified to create a specific binding site for the synthetic ligand. Once the gene is modified, it is inserted into a virus that can infect cells. The virus is then used to infect the target cells, allowing them to express the DREADD receptor.
Aplicaciones Científicas De Investigación
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide have a wide range of scientific research applications, particularly in the field of neuroscience. They can be used to selectively manipulate specific neurons in the brain, allowing researchers to study the function of those neurons. This compound have been used to study a variety of neurological disorders, including Parkinson's disease, addiction, and depression.
Propiedades
IUPAC Name |
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-11-4-3-10(6-12(11)16)21-14-9(2-1-5-18-14)8-19-13(20)7-17/h1-6H,7-8,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBNLNAKJDUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5363263.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)

![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)


![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)